

In-Vitro Characterization of BTK PROTAC PTD10: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PTD10

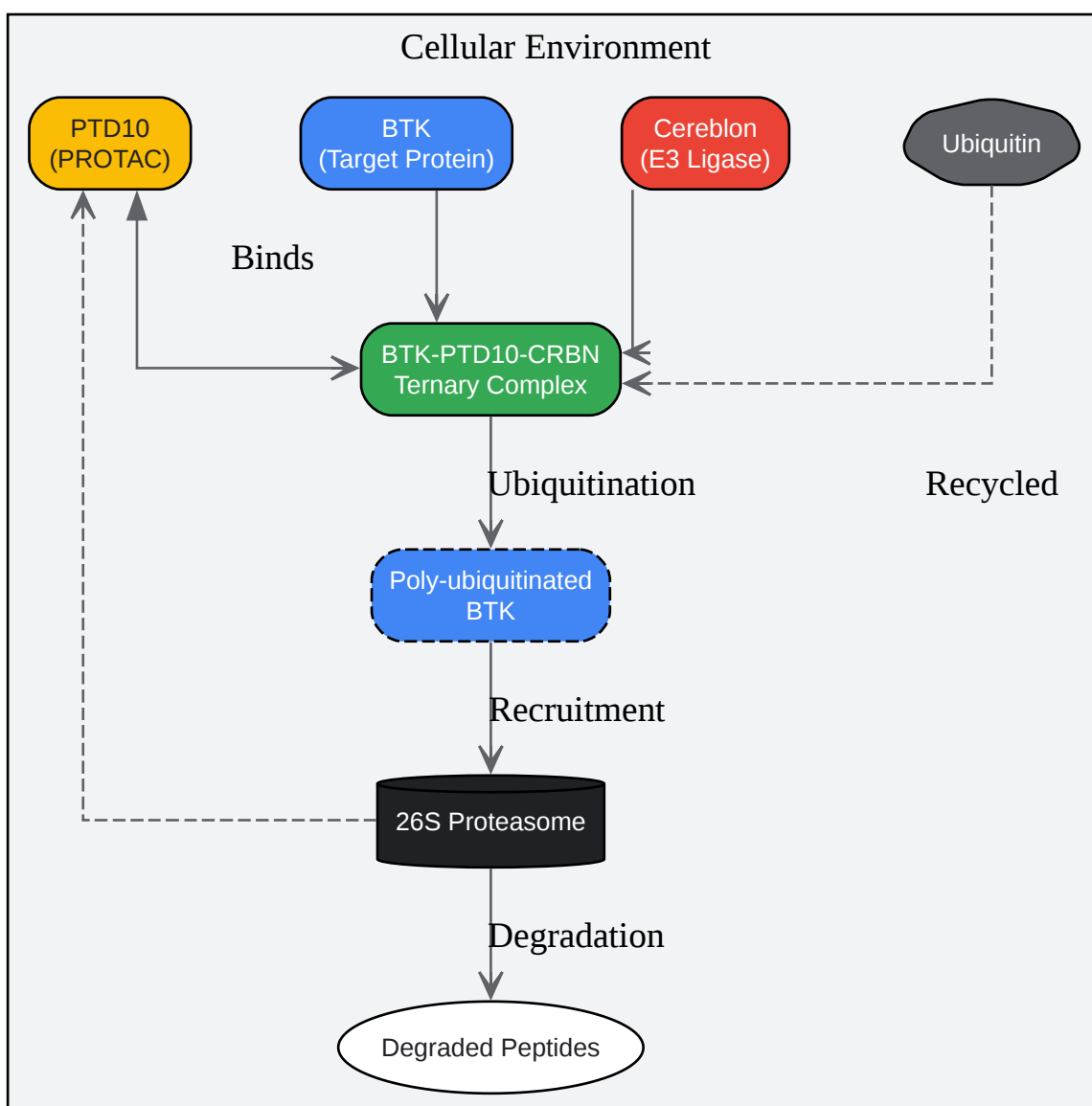
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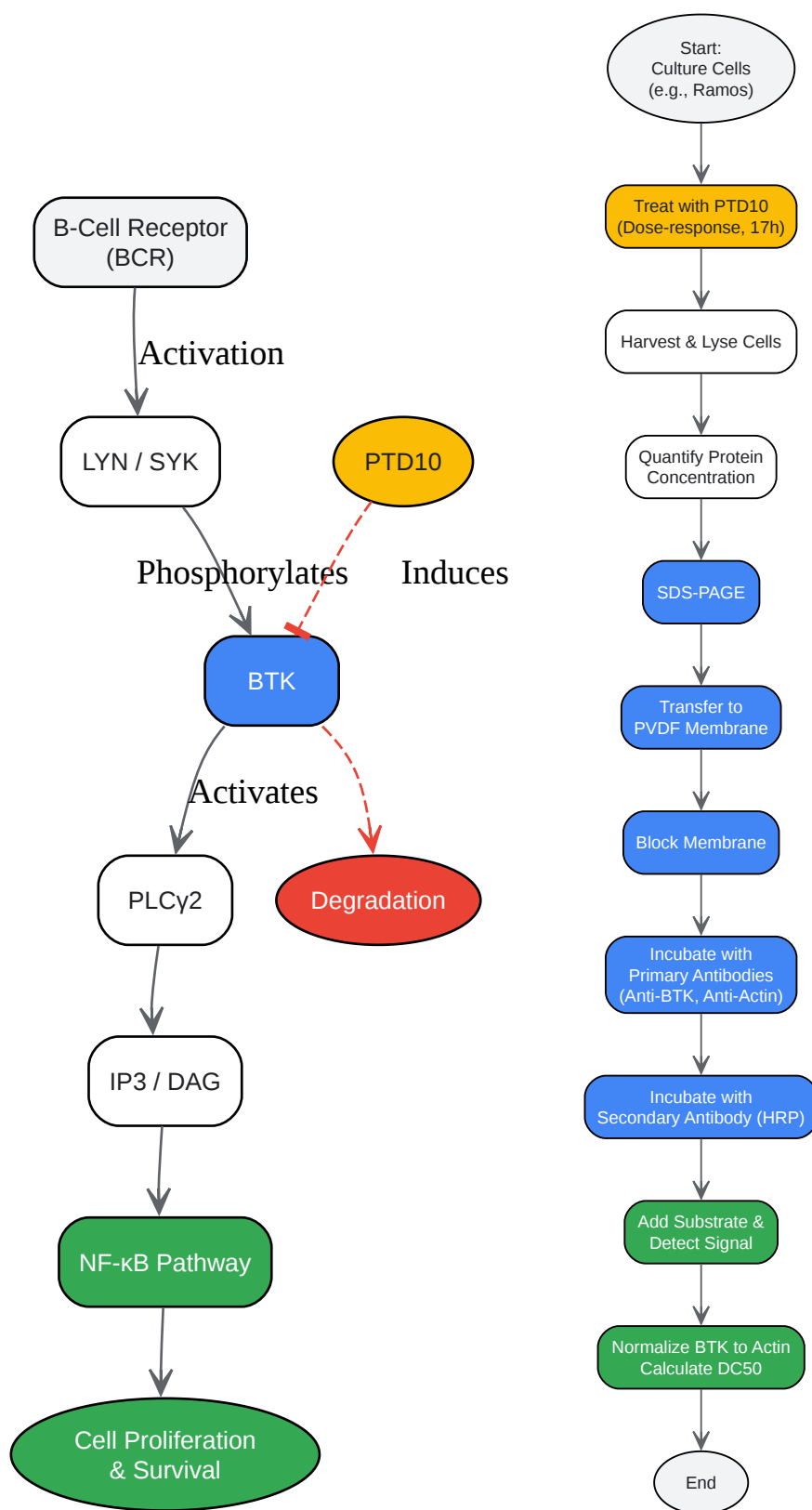
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This document provides an in-depth technical overview of the in-vitro characterization of **PTD10**, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's Tyrosine Kinase (BTK). **PTD10** is a heterobifunctional molecule constructed from the selective BTK inhibitor GDC-0853 and the cereblon (CRBN) E3 ligase ligand pomalidomide.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.

Core Concepts: PROTAC Mechanism of Action

PROTACs represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to eliminate target proteins.[6][7] A PROTAC molecule, such as **PTD10**, acts as a bridge to form a ternary complex between the target protein (BTK) and an E3 ubiquitin ligase (Cereblon).[1][8] This proximity induces the E3 ligase to tag the target protein with a polyubiquitin chain, marking it for degradation by the 26S proteasome.[8] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[9][10]





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- To cite this document: BenchChem. [In-Vitro Characterization of BTK PROTAC PTD10: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384376#in-vitro-characterization-of-btk-protac-ptd10]

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